molecular formula C13H19BO4S B2493511 Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1227664-25-6

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B2493511
CAS RN: 1227664-25-6
M. Wt: 282.16
InChI Key: XTXMAAXJLZVVRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar boric acid ester intermediates involves multi-step substitution reactions. The compounds are typically characterized by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction are subjected to crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT) and compared with X-ray diffraction values, indicating the precision of synthetic methods in achieving targeted molecular architectures (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is often confirmed through X-ray diffraction. These studies are complemented by DFT calculations, which help in understanding the conformational preferences and electronic structures of these molecules. Such analyses reveal the consistency between the DFT-optimized structures and the crystal structures determined by X-ray diffraction, underlining the complex interplay between molecular geometry and electronic properties (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity of boric acid ester intermediates highlights their versatility in organic synthesis. These compounds participate in various chemical reactions, enabling the synthesis of complex molecules. The detailed mechanism and scope of these reactions are crucial for expanding the utility of such intermediates in synthetic organic chemistry. Unfortunately, specific reactions and properties of this compound are not directly reported in the available literature but can be inferred from related compounds.

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are fundamental for understanding the behavior of chemical compounds under different conditions. While specific data on this compound is not readily available, related research emphasizes the importance of such analyses in determining the compound's suitability for various applications (Wu et al., 2021).

Scientific Research Applications

Synthesis and Characterization

Research on related boric acid ester intermediates highlights advanced methodologies in the synthesis and characterization of complex organic compounds. For example, the synthesis of compounds with boric acid ester intermediates involves a three-step substitution reaction, confirmed through techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. These studies also utilize X-ray diffraction for structural confirmation and employ density functional theory (DFT) for molecular structure calculations, revealing physicochemical properties through electrostatic potential and frontier molecular orbitals analysis (Huang et al., 2021).

Molecular Structure and Properties

Detailed structural analysis and conformational studies based on DFT and X-ray diffraction are crucial for understanding the molecular behavior and potential applications of such compounds. For instance, research on similar compounds provides insights into the molecular electrostatic potential and physicochemical properties, which are essential for predicting reactivity and interactions with other molecules (Huang et al., 2021).

properties

IUPAC Name

methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXMAAXJLZVVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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